
3-((tert-Butoxycarbonyl)amino)-4-iodoisothiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((tert-Butoxycarbonyl)amino)-4-iodoisothiazole-5-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group, an iodine atom, and a carboxylic acid group on an isothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butoxycarbonyl)amino)-4-iodoisothiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the iodine atom or other functional groups.
Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with an amine can yield an amino-substituted isothiazole derivative .
Scientific Research Applications
3-((tert-Butoxycarbonyl)amino)-4-iodoisothiazole-5-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-4-iodoisothiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The iodine atom and carboxylic acid group also contribute to the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
3-((tert-Butoxycarbonyl)amino)phenylboronic acid: Similar in having a Boc-protected amino group but differs in the presence of a boronic acid group instead of an isothiazole ring.
3-Amino-3-((tert-butoxycarbonyl)piperidin-4-yl)propanoic acid: Features a Boc-protected amino group and a piperidine ring.
(S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid: Contains a Boc-protected amino group and an additional amino group on a propionic acid backbone.
Uniqueness
3-((tert-Butoxycarbonyl)amino)-4-iodoisothiazole-5-carboxylic acid is unique due to its combination of a Boc-protected amino group, an iodine atom, and a carboxylic acid group on an isothiazole ring.
Properties
CAS No. |
2055841-49-9 |
|---|---|
Molecular Formula |
C9H11IN2O4S |
Molecular Weight |
370.17 g/mol |
IUPAC Name |
4-iodo-3-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C9H11IN2O4S/c1-9(2,3)16-8(15)11-6-4(10)5(7(13)14)17-12-6/h1-3H3,(H,13,14)(H,11,12,15) |
InChI Key |
TXRCBZQJCNBRID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NSC(=C1I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


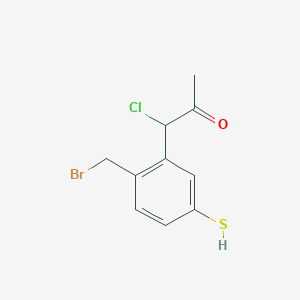
![[(1S,4S,10S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B14053531.png)

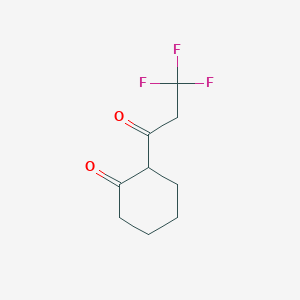
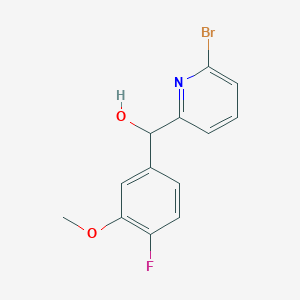

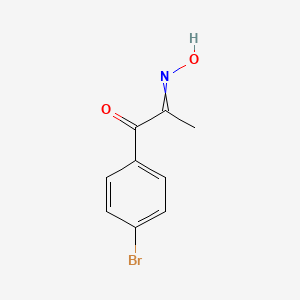
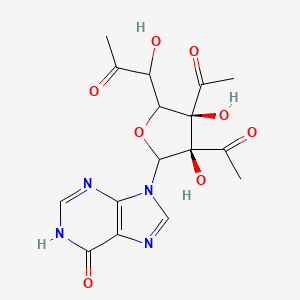
![6-[(1,3-benzothiazol-6-yl)amino]-4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]pyridine-3-carboxamide](/img/structure/B14053564.png)



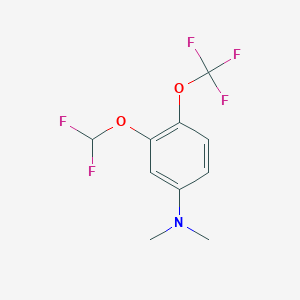
![(+)-(7S,9S)-9-Acetyl-9-amino-7-[(2-deoxy-beta-D-erythro-pentopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11-dihydroxy-5,12-naphthacenedione hydrochloride](/img/structure/B14053602.png)
